5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine
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Overview
Description
5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine is a chemical compound with a pyridine ring substituted with a methyl group at the 5-position and a trifluoroethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine typically involves the reaction of 2-chloro-5-methyl-4-nitropyridine with potassium hydroxide in methanol under pressure conditions . This reaction produces 2-chloro-5-methyl-4-pyridinamine, which is then hydrogenated using a platinum catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation using platinum or palladium catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to enhance potassium channel activity, which can modulate neuronal excitability. This effect is mediated through the binding of the compound to the potassium channel proteins, leading to their activation and subsequent physiological effects .
Properties
Molecular Formula |
C8H9F3N2O |
---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethoxy)pyridin-4-amine |
InChI |
InChI=1S/C8H9F3N2O/c1-5-3-13-7(2-6(5)12)14-4-8(9,10)11/h2-3H,4H2,1H3,(H2,12,13) |
InChI Key |
DYSRMOQOBQBMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)OCC(F)(F)F |
Origin of Product |
United States |
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